Cas no 2034395-51-0 (benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate)

Benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate is a synthetic organic compound featuring a pyrazine core functionalized with a 1-methyl-1H-pyrazol-4-yl substituent and a carbamate-protected amine group. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of kinase inhibitors or bioactive molecules targeting heterocyclic interactions. The benzyl carbamate moiety enhances stability and facilitates selective deprotection under controlled conditions. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound’s purity and synthetic reproducibility are critical for research applications requiring consistent performance in coupling reactions or biological assays.
benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate structure
2034395-51-0 structure
Product name:benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate
CAS No:2034395-51-0
MF:C19H20N6O3
MW:380.400503158569
CID:5941587
PubChem ID:122162743

benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate
    • F6573-1795
    • benzyl N-[2-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methylamino]-2-oxoethyl]carbamate
    • 2034395-51-0
    • benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate
    • benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate
    • AKOS032469332
    • Inchi: 1S/C19H20N6O3/c1-25-12-15(9-24-25)18-16(20-7-8-21-18)10-22-17(26)11-23-19(27)28-13-14-5-3-2-4-6-14/h2-9,12H,10-11,13H2,1H3,(H,22,26)(H,23,27)
    • InChI Key: HHYMWJBXLPRHRN-UHFFFAOYSA-N
    • SMILES: O(C(NCC(NCC1C(C2C=NN(C)C=2)=NC=CN=1)=O)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 380.15968852g/mol
  • Monoisotopic Mass: 380.15968852g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 111Ų

benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6573-1795-20μmol
benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate
2034395-51-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6573-1795-15mg
benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate
2034395-51-0
15mg
$89.0 2023-09-08
Life Chemicals
F6573-1795-75mg
benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate
2034395-51-0
75mg
$208.0 2023-09-08
Life Chemicals
F6573-1795-5μmol
benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate
2034395-51-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6573-1795-50mg
benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate
2034395-51-0
50mg
$160.0 2023-09-08
Life Chemicals
F6573-1795-100mg
benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate
2034395-51-0
100mg
$248.0 2023-09-08
Life Chemicals
F6573-1795-1mg
benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate
2034395-51-0
1mg
$54.0 2023-09-08
Life Chemicals
F6573-1795-4mg
benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate
2034395-51-0
4mg
$66.0 2023-09-08
Life Chemicals
F6573-1795-20mg
benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate
2034395-51-0
20mg
$99.0 2023-09-08
Life Chemicals
F6573-1795-10μmol
benzyl N-[({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate
2034395-51-0
10μmol
$69.0 2023-09-08

Additional information on benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate

Recent Advances in the Study of Benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate (CAS: 2034395-51-0)

The compound benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate (CAS: 2034395-51-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazine and pyrazole moieties, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.

One of the key areas of research has been the exploration of its role as a selective kinase inhibitor. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. Preliminary data suggest that benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate exhibits high affinity for specific kinase targets, making it a potential candidate for targeted therapy. Researchers have employed molecular docking studies and in vitro assays to validate its binding affinity and inhibitory activity, with results indicating significant promise.

In addition to its kinase inhibitory properties, this compound has also been investigated for its anti-inflammatory effects. Recent in vivo studies have demonstrated its ability to modulate key inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. These findings suggest that benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate could serve as a novel therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Further studies are underway to assess its pharmacokinetic and safety profiles.

The synthetic chemistry community has also made strides in optimizing the production of this compound. Recent publications have detailed improved synthetic routes that enhance yield and purity while reducing the use of hazardous reagents. These advancements are critical for scaling up production and facilitating further preclinical and clinical studies. Notably, the use of green chemistry principles in the synthesis of benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate has been a focal point, aligning with the growing emphasis on sustainable pharmaceutical manufacturing.

Looking ahead, the potential applications of benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate extend beyond its current scope. Researchers are exploring its utility in combination therapies, where it may synergize with existing drugs to enhance therapeutic outcomes. Additionally, its structural features make it a valuable scaffold for the design of new derivatives with tailored biological activities. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical applications.

In conclusion, benzyl N-({3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}carbamoyl)methylcarbamate (CAS: 2034395-51-0) represents a compelling area of research in chemical biology and drug development. Its dual role as a kinase inhibitor and anti-inflammatory agent, coupled with advancements in synthetic methodologies, positions it as a promising candidate for future therapeutic innovations. Continued research efforts will be essential to fully realize its potential and address remaining challenges, such as optimizing bioavailability and minimizing off-target effects.

Recommend Articles

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd